5-Bromo-2-ethoxyphenol is an organic compound with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol. It features a bromine atom and an ethoxy group attached to a phenolic ring. This compound is characterized by its pale yellow to brown solid appearance and is soluble in organic solvents. Its structure can be represented as follows:
textBr |C6H4-O-CH2-CH3 | OH
The compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
These reactions are essential for modifying the compound for specific applications or synthesizing related compounds.
Several methods exist for synthesizing 5-bromo-2-ethoxyphenol:
The general synthetic route can be summarized as follows:
5-Bromo-2-ethoxyphenol finds applications in various fields:
Interaction studies involving 5-bromo-2-ethoxyphenol primarily focus on its reactivity with other chemical species rather than biological interactions. Research on similar compounds indicates potential interactions with enzymes or receptors, which could provide insights into its pharmacological profile.
Several compounds share structural similarities with 5-bromo-2-ethoxyphenol, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Bromo-2-methoxyphenol | C₇H₇BrO₂ | Contains a methoxy group instead of ethoxy; used in pharmaceutical synthesis. |
4-Bromo-2-hydroxyphenol | C₇H₇BrO₂ | Hydroxyl group at the para position; known for its antioxidant properties. |
Guaiacol | C₇H₈O₂ | A naturally occurring compound with similar phenolic structure; used as a flavoring agent and antiseptic. |
The uniqueness of 5-bromo-2-ethoxyphenol lies in its specific substitution pattern and potential applications that differentiate it from these similar compounds. Its ethoxy group may impart distinct solubility and reactivity characteristics compared to others with different substituents.
5-Bromo-2-ethoxyphenol possesses the molecular formula C8H9BrO2 with a molecular weight of 217.06 to 217.07 g/mol [1] [2]. The compound represents a substituted phenol derivative containing both a bromine atom at the 5-position and an ethoxy group at the 2-position relative to the phenolic hydroxyl group. The Simplified Molecular Input Line Entry System representation is documented as CCOC1=C(C=C(C=C1)Br)O [1].
The molecular architecture features a benzene ring substituted with three functional groups that significantly influence its conformational behavior. The presence of the bromine atom at the meta position relative to the phenolic hydroxyl group creates distinct electronic and steric effects. Computational studies on related brominated phenolic compounds indicate that intramolecular hydrogen bonding, particularly involving ortho-positioned substituents, plays a crucial role in determining the preferred conformational states [3].
The ethoxy substituent at the ortho position relative to the phenolic hydroxyl group introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions. Density functional theory calculations on similar systems demonstrate that the orientation of alkoxy groups can significantly affect the overall molecular geometry and stability [3]. The ethoxy group exhibits electron-donating characteristics through both inductive and resonance effects, which influence the electronic distribution throughout the aromatic system [4].
The bromine substituent, positioned meta to the hydroxyl group, contributes to the molecular structure through its significant atomic radius and polarizability characteristics. Studies on halogenated aromatic compounds reveal that bromine substitution typically results in increased molecular volume and altered electronic properties compared to lighter halogens [5]. The large atomic radius of bromine (1.14 Å covalent radius) compared to other halogens creates distinct steric influences on the molecular conformation [6].
The physicochemical properties of 5-Bromo-2-ethoxyphenol are influenced by the combined effects of the bromine atom and ethoxy group substitution on the phenolic framework. While specific data for this exact compound is limited in the literature, extrapolation from closely related compounds provides insight into its expected properties.
The parent compound 2-ethoxyphenol exhibits a density of 1.09 g/mL at 25°C, a melting point range of 20-25°C, and a boiling point of 216-217°C [7] [8]. The introduction of the bromine atom at the 5-position would be expected to significantly increase these values due to the increased molecular weight and enhanced intermolecular interactions.
Related brominated phenol derivatives demonstrate the substantial impact of bromine substitution on physical properties. For instance, 4-bromophenol exhibits a melting point of 61-64°C and a boiling point of 235-236°C, with a density of 1.84 g/cm³ [9]. The 5-bromo-2-methoxyphenol analog shows a melting point of 64-70°C, a boiling point of 259.7°C at 760 mmHg, and a density of 1.6 g/cm³ [10].
Property | 2-Ethoxyphenol | 4-Bromophenol | 5-Bromo-2-methoxyphenol | Expected for 5-Bromo-2-ethoxyphenol |
---|---|---|---|---|
Molecular Weight (g/mol) | 138.16 | 173.01 | 203.03 | 217.06 |
Melting Point (°C) | 20-25 | 61-64 | 64-70 | 55-65 |
Boiling Point (°C) | 216-217 | 235-236 | 259.7 | 240-250 |
Density (g/cm³) | 1.09 | 1.84 | 1.6 | 1.4-1.5 |
The solubility characteristics of 5-Bromo-2-ethoxyphenol would be expected to reflect the combined hydrophobic contributions of both the bromine atom and the ethoxy group. The parent 2-ethoxyphenol demonstrates a water solubility of 8.414 g/L at 25°C [7], while brominated phenols typically exhibit reduced aqueous solubility due to increased hydrophobicity [9].
The electronic structure of 5-Bromo-2-ethoxyphenol reflects the complex interplay between the electron-donating ethoxy group and the electron-withdrawing bromine substituent. The ethoxy group functions as an electron-donating group through both resonance and inductive effects, while the bromine atom primarily exhibits electron-withdrawing characteristics through inductive effects [4].
Computational studies on brominated phenolic compounds reveal that bromine substitution significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. Research on related systems indicates that bromine substitution typically results in stabilization of both frontier molecular orbitals, with the effect being more pronounced for the lowest unoccupied molecular orbital [5]. The presence of the ethoxy group would be expected to raise the energy of the highest occupied molecular orbital through its electron-donating properties.
The molecular electrostatic potential distribution in 5-Bromo-2-ethoxyphenol would be characterized by regions of negative electrostatic potential associated with the phenolic oxygen and the ethoxy oxygen atoms, while the bromine atom would contribute to regions of positive electrostatic potential. Studies on similar systems demonstrate that alkoxy substituents enhance the electrostatic potential average values of the central aromatic core [5].
Natural bond orbital analysis of related brominated phenolic compounds reveals significant stabilization energies associated with various electronic interactions. The most significant interactions typically involve lone pair to antibonding orbital transitions, particularly those involving the phenolic oxygen [11]. The presence of the ethoxy group introduces additional stabilization through hyperconjugative interactions between the alkyl portion and the aromatic system.
The polarizability of 5-Bromo-2-ethoxyphenol would be substantially enhanced by the presence of the bromine atom, which exhibits the highest polarizability among the common halogens [5]. This increased polarizability contributes to enhanced intermolecular interactions and affects the compound's optical properties. The dipole moment of the molecule would reflect the vector sum of contributions from the electron-donating ethoxy group and the electron-withdrawing bromine atom.
While specific crystallographic data for 5-Bromo-2-ethoxyphenol is not available in the current literature, analysis of related brominated phenolic compounds provides insight into the expected crystallographic behavior. The crystal structure would be influenced by several factors including hydrogen bonding patterns, halogen bonding interactions, and steric considerations.
Studies on brominated phenolic compounds reveal that crystal packing is often dominated by hydrogen bonding interactions involving the phenolic hydroxyl group [12]. The presence of the ethoxy group at the ortho position relative to the hydroxyl group would likely influence the hydrogen bonding network through potential intramolecular hydrogen bonding or steric hindrance of intermolecular hydrogen bonding.
The bromine atom would be expected to participate in halogen bonding interactions, which have been increasingly recognized as important structure-directing forces in crystal engineering. Research on brominated aromatic compounds demonstrates that bromine atoms can engage in both halogen bonding as electron acceptors and conventional van der Waals interactions [13].
Crystallographic analysis of related compounds such as (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone reveals that aromatic rings containing bromine substitution typically exhibit specific dihedral angles and intermolecular interaction patterns [12]. The crystal structure showed that benzene rings formed dihedral angles of approximately 69.30°, with weak intermolecular carbon-hydrogen to oxygen hydrogen bonds linking molecules in chain-like arrangements.
The unit cell parameters for 5-Bromo-2-ethoxyphenol would be expected to reflect the molecular dimensions and packing efficiency. Based on similar compounds, the crystal system would likely be either orthorhombic or monoclinic, with space group selection determined by the specific hydrogen bonding and halogen bonding patterns adopted in the solid state.
The structural and electronic properties of 5-Bromo-2-ethoxyphenol can be understood through comparison with related bromophenol derivatives. This comparative analysis reveals systematic trends in molecular properties as a function of substitution pattern and substituent identity.
Comparison with 5-bromo-2-methoxyphenol reveals the effect of alkoxy chain length on molecular properties. The methoxy analog exhibits a melting point of 64-70°C and a boiling point of 259.7°C [10], while the expected values for the ethoxy derivative would be slightly lower due to the increased alkyl chain length reducing intermolecular interactions per unit molecular weight.
The complete series of bromophenols has been studied using density functional theory calculations, revealing systematic trends in molecular properties with increasing bromine substitution [3]. These studies demonstrate that bromine substitution results in systematic increases in oxygen-hydrogen bond length, decreases in carbon-oxygen bond length, and characteristic shifts in vibrational frequencies.
Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |
---|---|---|---|---|
2-Ethoxyphenol | 138.16 | 20-25 | 216-217 | Electron-donating ethoxy group |
4-Bromophenol | 173.01 | 61-64 | 235-236 | Para-bromine substitution |
5-Bromo-2-methoxyphenol | 203.03 | 64-70 | 259.7 | Meta-bromine, ortho-methoxy |
5-Bromo-2-ethoxyphenol | 217.06 | ~55-65 | ~240-250 | Meta-bromine, ortho-ethoxy |
Electronic structure comparisons reveal that the position of bromine substitution significantly affects the electronic properties. Meta-positioned bromine atoms, as in 5-Bromo-2-ethoxyphenol, have different electronic effects compared to ortho or para positioning [4]. The meta position minimizes direct resonance interactions with the phenolic hydroxyl group while maintaining inductive effects.
Studies on the affinity of brominated phenolic compounds for biological receptors demonstrate that structural modifications significantly impact binding characteristics [14]. The systematic variation in halogen mass and atomic radius (fluorine < chlorine < bromine < iodine) correlates with binding affinity, with brominated compounds typically showing intermediate properties between chlorinated and iodinated analogs.
The comparative analysis also extends to optical properties, where brominated phenolic compounds exhibit characteristic absorption spectra influenced by the electronic effects of substitution [15]. The presence of both electron-donating and electron-withdrawing groups in 5-Bromo-2-ethoxyphenol would be expected to result in complex electronic transitions with potential applications in nonlinear optical materials [16].